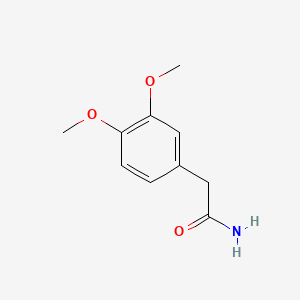

2-(3,4-Dimethoxyphenyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 73172. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-13-8-4-3-7(6-10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWOZWFDSYIYHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(=O)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205203 | |

| Record name | 3,4-Dimethoxyphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5663-56-9 | |

| Record name | 2-(3,4-Dimethoxyphenyl)acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5663-56-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxyphenylacetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005663569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5663-56-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethoxyphenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dimethoxyphenyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIMETHOXYPHENYLACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4OBB6GM5O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3,4-Dimethoxyphenyl)acetamide: Synthesis, Characterization, and Pharmacological Potential

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, spectroscopic characterization, and potential pharmacological applications of 2-(3,4-Dimethoxyphenyl)acetamide. This molecule, identified by the CAS Number 139-76-4, is of interest to researchers in medicinal chemistry and drug development due to its structural features, which suggest potential therapeutic properties. This document is intended to serve as a valuable resource for scientists and professionals engaged in the exploration and utilization of this compound.

Introduction

This compound, also known by its IUPAC name 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, is an organic compound featuring two 3,4-dimethoxyphenyl moieties linked by an acetamide backbone.[1][2] Its structure suggests a potential for biological activity, drawing parallels to other pharmacologically active molecules containing the dimethoxyphenyl group. Notably, this compound is listed as an impurity of Papaverine, a known smooth muscle relaxant and vasodilator. This guide will delve into the core chemical properties, provide a detailed and validated synthesis protocol, and explore the current understanding of its pharmacological profile, offering insights for future research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide | [1] |

| CAS Number | 139-76-4 | [1] |

| Molecular Formula | C₂₀H₂₅NO₅ | [1] |

| Molecular Weight | 359.42 g/mol | [1] |

| Melting Point | 124 °C | [3] |

| Boiling Point | 559.3 ± 50.0 °C (Predicted) | [3] |

| Density | 1.130 ± 0.06 g/cm³ (Predicted) | [3] |

| Appearance | Solid | |

| Solubility | Information not widely available, but expected to be soluble in organic solvents like dichloromethane and ethyl acetate based on its synthesis. | |

| InChI | InChI=1S/C20H25NO5/c1-23-16-7-5-14(11-18(16)25-3)9-10-21-20(22)13-15-6-8-17(24-2)19(12-15)26-4/h5-8,11-12H,9-10,13H2,1-4H3,(H,21,22) | [1] |

| SMILES | COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C=C2)OC)OC)OC | [1] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the acylation of 3,4-dimethoxyphenethylamine with 3,4-dimethoxyphenylacetyl chloride. This method offers a straightforward and efficient route to the target compound.

Synthesis Workflow

The overall synthetic strategy is depicted in the workflow diagram below. This process involves the reaction of a commercially available amine with an acid chloride, which can be prepared from the corresponding carboxylic acid.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed to ensure high purity and yield of the final product.

Materials and Reagents:

-

3,4-Dimethoxyphenylacetic acid

-

Thionyl chloride (SOCl₂)

-

3,4-Dimethoxyphenethylamine (Homoveratrylamine)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Step 1: Preparation of 3,4-Dimethoxyphenylacetyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,4-dimethoxyphenylacetic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).

-

Gently reflux the mixture for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 3,4-dimethoxyphenylacetyl chloride, a yellowish oil, can be used in the next step without further purification.

Step 2: Amide Coupling Reaction

-

In a separate round-bottom flask, dissolve 3,4-dimethoxyphenethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the crude 3,4-dimethoxyphenylacetyl chloride (1.1 eq) in anhydrous DCM to the cooled amine solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Upon completion of the reaction, dilute the mixture with DCM.

-

Transfer the solution to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude solid by recrystallization from a mixture of dichloromethane and ethyl acetate to yield pure this compound as a solid.

Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons (Ar-H) in the range of δ 6.7-6.9 ppm. Methoxy protons (-OCH₃) as singlets around δ 3.8 ppm. Methylene protons (-CH₂-) adjacent to the amide and aromatic rings will appear as distinct multiplets. The N-H proton of the amide will appear as a broad singlet. |

| ¹³C NMR | The amide carbonyl carbon (C=O) will be observed around δ 170 ppm. Aromatic carbons will appear in the δ 110-150 ppm region. Methoxy carbons (-OCH₃) will be around δ 55 ppm. Methylene carbons (-CH₂-) will be in the aliphatic region. |

| IR (KBr) | A characteristic N-H stretching vibration for the amide group around 3300 cm⁻¹. A strong C=O stretching vibration (Amide I band) around 1640 cm⁻¹. C-O stretching vibrations for the methoxy groups in the 1250-1020 cm⁻¹ region. |

| Mass Spec | The mass spectrum should show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of the compound (359.42 g/mol ). |

Pharmacological Profile and Potential Mechanism of Action

While extensive pharmacological studies on this compound are limited, preliminary investigations and structural analysis suggest potential anti-inflammatory and analgesic properties.

Hypothesized Mechanism of Action: Calcium Channel Modulation

The presence of the 3,4-dimethoxyphenyl moiety in the structure of this compound is significant, as this functional group is found in several known L-type calcium channel blockers, such as Verapamil.[1] Calcium channels are crucial in mediating inflammatory responses and pain signaling. Influx of Ca²⁺ into cells can trigger the release of pro-inflammatory mediators and neurotransmitters involved in nociception.

It is hypothesized that this compound may act as a modulator of voltage-gated calcium channels. By potentially blocking or reducing the influx of calcium ions into neuronal and immune cells, the compound could attenuate the downstream signaling pathways that lead to inflammation and the perception of pain.

Potential Signaling Pathway

The following diagram illustrates the hypothesized mechanism of action of this compound in the context of inflammation and pain.

Sources

- 1. mdpi.com [mdpi.com]

- 2. N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | C20H25NO5 | CID 67318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. In Vivo Evaluation of Anti-inflammatory Activity of 2-[3-Acetyl- 5-(4-chloro-phenyl)-2-methyl-pyrrol-1-yl]-4-methylsulfanylbutyric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure Elucidation of 2-(3,4-Dimethoxyphenyl)acetamide

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 2-(3,4-Dimethoxyphenyl)acetamide, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a narrative built on scientific integrity and practical expertise. We will delve into the logical application of modern analytical techniques, emphasizing the causality behind experimental choices and the self-validating nature of a well-designed characterization workflow. All methodologies are grounded in authoritative principles and supported by verifiable references.

Introduction: The Significance of Structural Verification

This compound, with the molecular formula C₁₀H₁₃NO₃, serves as a crucial building block in the synthesis of more complex molecules, including isoquinoline alkaloids and pharmacologically active compounds.[1] Its structure, comprising a dimethoxylated phenyl ring attached to an acetamide functional group, imparts specific chemical properties that are leveraged in multi-step syntheses.[2] Accurate and unambiguous confirmation of its molecular structure is paramount to ensure the integrity of downstream processes and the identity of the final active pharmaceutical ingredient (API). Any ambiguity in the structure of this starting material can lead to the generation of impurities, failure of subsequent reactions, and ultimately, compromise the safety and efficacy of the final product.

This guide outlines a multi-technique approach to the structural elucidation of this compound, ensuring a high degree of confidence in its identity and purity. The described workflow is designed to be a self-validating system, where data from orthogonal techniques converge to a single, consistent structural assignment.

The Elucidation Workflow: A Logic-Driven Approach

Caption: A logical workflow for the structural elucidation of this compound.

Synthesis and Purification: The Foundation of Accurate Analysis

The journey to structural elucidation begins with the synthesis of the target compound. A common and effective method involves the reaction of 3,4-dimethoxyphenylacetic acid with a suitable aminating agent, or the acylation of homoveratrylamine.[1][3]

Protocol: Amide Formation from 3,4-Dimethoxyphenethylamine

A typical synthesis involves the reaction of 3,4-dimethoxyphenethylamine with 3,4-dimethoxyphenylacetyl chloride in the presence of a base.[4]

-

Dissolution: Dissolve 3,4-dimethoxyphenethylamine in an appropriate anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a tertiary amine base, such as triethylamine or diisopropylethylamine, to the solution to act as an acid scavenger.

-

Acylation: Slowly add a solution of 3,4-dimethoxyphenylacetyl chloride in the same solvent to the reaction mixture, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, quench the reaction with water and perform an aqueous work-up to remove the base hydrochloride salt and other water-soluble impurities.

-

Purification: The crude product is then purified, most commonly by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel.[2]

The purity of the isolated compound is critical for obtaining high-quality analytical data. Impurities can introduce extraneous signals in spectroscopic analyses, leading to misinterpretation.

Spectroscopic and Spectrometric Analysis: Deciphering the Molecular Signature

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry provides the molecular weight of the compound, which is a fundamental piece of information for determining its molecular formula.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent, such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.

-

Detection: Analyze the ions in a mass analyzer (e.g., quadrupole, time-of-flight) to determine their mass-to-charge ratio (m/z).

Expected Data and Interpretation

For this compound (C₁₀H₁₃NO₃), the expected monoisotopic mass is approximately 195.0895 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 196.0973. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the confident determination of the elemental composition.

| Ion | Expected m/z (Calculated) | Observed m/z (Typical) |

| [M+H]⁺ | 196.0973 | ~196.1 |

| [M+Na]⁺ | 218.0793 | ~218.1 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the purified solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal should be acquired and subtracted from the sample spectrum.

Expected Data and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretching | ~3300-3100 |

| C-H (Aromatic) | Stretching | ~3100-3000 |

| C-H (Aliphatic) | Stretching | ~3000-2850 |

| C=O (Amide I) | Stretching | ~1680-1630 |

| N-H (Amide II) | Bending | ~1650-1550 |

| C=C (Aromatic) | Stretching | ~1600 & ~1475 |

| C-O (Ether) | Stretching | ~1250-1000 |

The presence of strong bands in these regions provides strong evidence for the acetamide and dimethoxyphenyl moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for both one-dimensional and two-dimensional (e.g., COSY, HSQC, HMBC) experiments.

Expected Data and Interpretation for this compound

-

¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons, the methylene protons, the methoxy protons, and the amide N-H proton. The chemical shifts, integration values, and coupling patterns are key to assigning the structure.

-

Aromatic Protons (3H): Typically observed in the range of δ 6.7-6.9 ppm as a complex multiplet or as distinct doublets and doublet of doublets, characteristic of a 1,2,4-trisubstituted benzene ring.

-

Methoxy Protons (6H): Two sharp singlets are expected around δ 3.8-3.9 ppm, corresponding to the two chemically non-equivalent methoxy groups.

-

Methylene Protons (2H): A singlet is expected around δ 3.5 ppm for the CH₂ group adjacent to the carbonyl.

-

Amide Proton (2H): A broad singlet is typically observed between δ 5.5-8.5 ppm for the NH₂ protons, the chemical shift of which can be concentration and solvent dependent.

-

-

¹³C NMR: The carbon NMR spectrum will show signals for all the unique carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 170-175 ppm.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-150 ppm). The carbons attached to the oxygen atoms will be the most downfield.

-

Methoxy Carbons: Two signals around δ 55-56 ppm.

-

Methylene Carbon: A signal around δ 40-45 ppm.

-

2D NMR for Unambiguous Assignments

-

COSY (Correlation Spectroscopy): Reveals proton-proton coupling relationships, helping to identify adjacent protons within the aromatic spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular fragments.

Caption: Chemical structure of this compound.

Single Crystal X-Ray Diffraction: The Definitive Structure

When a suitable single crystal can be grown, X-ray diffraction provides an unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing information.[5]

Experimental Protocol: X-Ray Crystallography

-

Crystal Growth: Grow single crystals of the purified compound by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software.[5]

Expected Outcome

The resulting crystal structure would provide precise atomic coordinates, confirming the connectivity and stereochemistry of this compound. This technique serves as the ultimate validation of the structural assignment derived from spectroscopic methods.

Conclusion: A Self-Validating Approach to Structural Integrity

The structural elucidation of this compound is a critical step in ensuring the quality and reliability of subsequent chemical transformations and the final products. The multi-technique approach outlined in this guide, combining mass spectrometry, IR spectroscopy, and multi-dimensional NMR, creates a self-validating system where each piece of data corroborates the others. When available, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation. By following this logical and rigorous workflow, researchers and drug development professionals can have the highest degree of confidence in the identity and purity of this important synthetic intermediate.

References

- International Journal of Chemical and Physical Sciences. Synthesis of Tetrahydroisoquinolines Based on Homoveratrilamine and 3–Indolylacetic Acid.

- PubChem. N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.

- Google Patents. (1967). Preparation of homoveratrylamides.

- National Center for Biotechnology Information. (n.d.). N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide.

- Google Patents. (1993). New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine.

- ChemBK. (2024, April 10). Homoveratrylamine.

- National Center for Biotechnology Information. (2021). N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide.

Sources

- 1. ijcps.org [ijcps.org]

- 2. Buy N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | 139-76-4 [smolecule.com]

- 3. HU209947B - New process for the synthesis of the n-methyl-3,4-dimethoxy-phenylethylamine - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3,4-Dimethoxyphenyl)acetamide (CAS Number: 5663-56-9)

A Core Intermediate in Pharmaceutical Synthesis

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 2-(3,4-Dimethoxyphenyl)acetamide, a key chemical intermediate in the synthesis of various pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, characterization, and applications, grounded in established scientific principles and methodologies.

Introduction and Physicochemical Properties

This compound, also known as homoveratramide, is a crucial building block in organic synthesis, particularly in the construction of isoquinoline alkaloids and other pharmacologically active molecules. Its structure, featuring a dimethoxy-substituted phenyl ring and an acetamide functional group, makes it a versatile precursor for a range of chemical transformations.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| CAS Number | 5663-56-9[1] |

| Molecular Formula | C₁₀H₁₃NO₃[1] |

| Molecular Weight | 195.22 g/mol [1] |

| IUPAC Name | This compound[1] |

| Synonyms | 3,4-Dimethoxybenzeneacetamide, Homoveratramide |

| Appearance | Solid |

| Melting Point | 156-157 °C |

Synthesis of this compound

The synthesis of this compound can be approached through several reliable routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two primary and validated synthetic pathways are detailed below.

Synthesis via Hydrolysis of 3,4-Dimethoxyphenylacetonitrile

A common and efficient method for the preparation of this compound is the controlled hydrolysis of 3,4-dimethoxyphenylacetonitrile. This reaction selectively converts the nitrile group to a primary amide under conditions that minimize further hydrolysis to the corresponding carboxylic acid.

Diagram 1: Synthesis of this compound from 3,4-Dimethoxyphenylacetonitrile

Caption: Hydrolysis of 3,4-dimethoxyphenylacetonitrile to the corresponding acetamide.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dimethoxyphenylacetonitrile.

-

Reagent Addition: Slowly and cautiously add concentrated sulfuric acid to the nitrile with cooling in an ice bath to manage the exothermic reaction.

-

Hydrolysis: After the initial exotherm subsides, add water to the mixture. Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture and carefully pour it onto crushed ice. The solid product will precipitate out of the solution.

-

Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure this compound.

Synthesis from 3,4-Dimethoxyphenylacetic Acid

An alternative route involves the amidation of 3,4-dimethoxyphenylacetic acid. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, followed by reaction with ammonia. A direct amidation using a coupling agent is also a viable option.

Diagram 2: Synthesis from 3,4-Dimethoxyphenylacetic Acid

Caption: Amidation of 3,4-dimethoxyphenylacetic acid to form the acetamide.

Experimental Protocol:

-

Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere, suspend 3,4-dimethoxyphenylacetic acid in a dry, non-polar solvent such as dichloromethane or toluene. Add thionyl chloride or oxalyl chloride dropwise at room temperature. Heat the mixture to reflux until the evolution of gas ceases, indicating the formation of the acid chloride.

-

Amidation: Cool the reaction mixture to 0 °C and slowly add an excess of concentrated ammonium hydroxide. Stir the mixture vigorously for several hours at room temperature.

-

Workup: Dilute the reaction mixture with water and extract the product with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Spectroscopic Characterization

The identity and purity of this compound are confirmed through various spectroscopic techniques. The expected spectral data are summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | δ (ppm): ~6.8 (m, 3H, Ar-H), ~5.5-6.0 (br s, 2H, -NH₂), ~3.8 (s, 6H, 2 x -OCH₃), ~3.4 (s, 2H, -CH₂-) |

| ¹³C NMR | δ (ppm): ~174 (C=O), ~149 (Ar-C-O), ~148 (Ar-C-O), ~128 (Ar-C), ~121 (Ar-CH), ~112 (Ar-CH), ~111 (Ar-CH), ~56 (-OCH₃), ~43 (-CH₂-) |

| FT-IR | ν (cm⁻¹): ~3350 & ~3170 (N-H stretch), ~1640 (C=O stretch, Amide I), ~1600 (C=C stretch, aromatic), ~1260 & ~1030 (C-O stretch, ether) |

| Mass Spec. | m/z (EI): 195 (M⁺), 151 ([M-CONH₂]⁺), 136 ([M-CONH₂ - CH₃]⁺) |

Note: Predicted chemical shifts and fragmentation patterns are based on the analysis of similar structures and established spectroscopic principles.

Applications in Drug Development

This compound serves as a pivotal intermediate in the synthesis of several important pharmaceutical agents, most notably isoquinoline alkaloids like papaverine and the calcium channel blocker verapamil.

Intermediate in Papaverine Synthesis

Papaverine, a non-narcotic opium alkaloid, is a potent vasodilator. The synthesis of papaverine often involves the construction of the isoquinoline core, where this compound can be a precursor to one of the key building blocks.[2][3][4][5][6]

Precursor in Verapamil Synthesis

Verapamil is a widely used medication for the treatment of hypertension, angina, and cardiac arrhythmias. The synthesis of verapamil involves the coupling of a substituted phenylethylamine derivative with a phenylacetonitrile derivative. This compound can be readily converted to the corresponding 3,4-dimethoxyphenylacetonitrile, a key component in this synthesis.[7][8][9]

Diagram 3: Role of this compound in Pharmaceutical Synthesis

Caption: Synthetic utility of this compound as an intermediate.

Biological Activity Profile

While primarily utilized as a synthetic intermediate, the inherent biological activity of this compound and its derivatives has been a subject of scientific inquiry. Acetamide derivatives, as a class of compounds, are known to exhibit a wide range of pharmacological activities, including analgesic, anti-inflammatory, anticonvulsant, and antimicrobial effects.[1][10][11][12][13] However, specific and potent biological activity for this compound itself is not extensively documented in publicly available literature. Its primary role in the context of drug development remains that of a crucial building block.

Analytical Methodologies

The purity and quantification of this compound are typically assessed using High-Performance Liquid Chromatography (HPLC). A general reverse-phase HPLC method can be adapted for its analysis.

Table 3: General HPLC Method for Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water (with 0.1% formic acid or phosphoric acid) in a gradient or isocratic elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

This method allows for the separation of this compound from its starting materials, by-products, and potential degradation products, ensuring the quality of the intermediate for subsequent synthetic steps.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as harmful if swallowed and causes skin and serious eye irritation.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its straightforward synthesis and well-defined chemical properties make it an essential component in the production of several life-saving medications. This guide provides a foundational understanding of its synthesis, characterization, and utility, serving as a valuable resource for professionals in the field of drug discovery and development.

References

- Gensler, W. J. (1951). Synthesis of Papaverine and Some Related Compounds. Journal of the American Chemical Society, 73(11), 5515–5518.

- Loeffler, I. J., & Zenk, M. H. (2010). The biosynthesis of papaverine proceeds via (S)-reticuline. Tetrahedron Letters, 51(13), 1743–1745.

- Sharma, V., & Singh, S. (2022).

- Loeffler, I. J., & Zenk, M. H. (2010). The biosynthesis of papaverine proceeds via (S)-reticuline.

- Dhami, A. S., & Singh, S. (2023). Papaverine and Its Mechanism of Action. Encyclopedia.pub.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Al-Otaibi, M. B., et al. (2017). Synthetic Approaches and Pharmacological Evaluation of Some New Acetamide Derivatives and 5-Benzylidene-2-(2,6-dimethyl-phenylimino)-thiazolidin-4-ones.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Kucuk, M., et al. (2011). Synthesis and analgesic activity of some acetamide derivatives.

- Indian Journal of Pharmaceutical Education and Research. (2022). Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.

- Synthesis of [sup 13]C-labeled verapamil compounds. [Calcium channel antagonist]. (1989). OSTI.GOV.

- Barattini, M., et al. (1993). Verapamil analogues with restricted molecular flexibility: synthesis and pharmacological evaluation of the four isomers of alpha-[1-[3-[N-[1-[2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-alpha-isopropyl-3,4-dimethoxybenzene-acetonitrile. PubMed.

- CN103664681A - Preparation method of N-[2-(3,4-dimethoxy phenyl)-2-oxo-ethyl].

- Supplementary Inform

- Synthesis of Verapamil. LookChem.

- 2-(3,4-dimethoxyphenyl)-N-[1-(4-methylphenyl)propyl]acetamide - Optional[1H NMR] - Spectrum. SpectraBase.

- N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. SIELC Technologies.

- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

- Table of Characteristic IR Absorptions. University of Colorado Boulder.

- 13C NMR Chemical Shifts.

- N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. PubChemLite.

- N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide. PubChem.

- homover

- Synthesis of [sup 13]C-labeled verapamil compounds. [Calcium channel antagonist]. OSTI.GOV.

- p-METHOXYPHENYLACETONITRILE. Organic Syntheses.

- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter

- 13-C NMR Chemical Shift Table | PDF | Alkene. Scribd.

- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.

- N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum. ChemicalBook.

- US10144703B2 - Process for the preparation of Verapamil hydrochloride.

- NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Mass Spectrometry - Fragmentation P

- N-(2-Methoxyphenyl)acetamide(93-26-5) 13C NMR spectrum. ChemicalBook.

- CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

- N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide. NIH.

- Synthesis of 2-[(3,4,5-Triphenyl)

- Electron ionization mass spectrum of (a)...

Sources

- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The biosynthesis of papaverine proceeds via (S)-reticuline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Synthesis of Verapamil - Chempedia - LookChem [lookchem.com]

- 8. Synthesis of [sup 13]C-labeled verapamil compounds. [Calcium channel antagonist] (Journal Article) | ETDEWEB [osti.gov]

- 9. US10144703B2 - Process for the preparation of Verapamil hydrochloride - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. ijper.org [ijper.org]

Synthesis of 2-(3,4-Dimethoxyphenyl)acetamide starting materials

An In-Depth Technical Guide to the Synthesis of 2-(3,4-Dimethoxyphenyl)acetamide: Starting Materials and Core Methodologies

Abstract

This technical guide provides a comprehensive analysis of the primary synthetic routes for producing this compound, a key intermediate in the synthesis of various pharmaceutical compounds. Tailored for researchers, chemists, and professionals in drug development, this document delves into the two most prevalent and practical starting materials: Veratraldehyde and (3,4-Dimethoxyphenyl)acetic acid . The guide emphasizes the causality behind experimental choices, provides detailed, field-proven protocols, and offers a comparative analysis of the methodologies to inform strategic synthetic planning.

Introduction: The Significance of this compound

This compound, also known as homoveratric acid amide, is a valuable building block in organic synthesis. Its structure, featuring the dimethoxy-substituted phenyl ring, is a common motif in a variety of biologically active molecules. Its utility as a precursor is notable in the synthesis of isoquinoline alkaloids and other complex pharmaceutical agents. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for any drug development program that relies on this intermediate. This guide explores the foundational chemistry and practical execution of its synthesis from two distinct and widely accessible starting points.

Synthetic Pathway I: From Veratraldehyde via a Nitrile Intermediate

Veratraldehyde (3,4-dimethoxybenzaldehyde) is an inexpensive, commercially available starting material derived from vanillin.[1] This synthetic route is a robust, multi-step process that proceeds through the key intermediate, 3,4-dimethoxyphenylacetonitrile. The overall transformation leverages classic organic reactions, making it a reliable and well-understood pathway.

Logical Workflow: Veratraldehyde Pathway

Sources

An In-depth Technical Guide to 2-(3,4-Dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, a notable member of the acetamide class of organic compounds, has garnered significant interest within the scientific community. Its structural features, characterized by the presence of two 3,4-dimethoxyphenyl moieties linked by an acetamide bridge, underpin its potential as a versatile scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its pharmacological potential and applications in drug development. As a compound identified as an impurity in the production of Papaverine, a smooth muscle relaxant, its characterization is also crucial for quality control in the pharmaceutical industry.[1] This document aims to serve as a valuable resource for researchers and professionals engaged in the exploration and utilization of novel therapeutic agents.

Chemical Identity and Properties

The precise identification and characterization of a compound are foundational to any scientific investigation. This section details the nomenclature and key physicochemical properties of 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide.

Nomenclature and Structural Formula

-

IUPAC Name: 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide[2][3]

-

Synonyms: N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide, Papaverine EP Impurity F[1][2]

Chemical Structure:

Caption: Molecular structure of the target compound.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Melting Point | 124 °C | [4] |

| Boiling Point | 559.3 °C at 760 mmHg | [4] |

| Density | 1.13 g/cm³ | [4] |

| XLogP3 | 3.0 | [4] |

Synthesis and Characterization

The synthesis of 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is typically achieved through the amidation of 3,4-dimethoxyphenethylamine with 3,4-dimethoxyphenylacetic acid or its activated derivatives.

Synthetic Pathway

The most common synthetic route involves the reaction of 3,4-dimethoxyphenethylamine with 3,4-dimethoxyphenylacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General synthetic workflow.

Detailed Experimental Protocol

This protocol is adapted from established methods for acetamide synthesis.

Materials:

-

3,4-Dimethoxyphenethylamine

-

3,4-Dimethoxyphenylacetyl chloride

-

Triethylamine

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve 3,4-dimethoxyphenethylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 3,4-dimethoxyphenylacetyl chloride (1.1 eq) in anhydrous dichloromethane to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an ethyl acetate/hexane mixture or by column chromatography on silica gel.

Pharmacological Profile and Mechanism of Action

While specific pharmacological data for 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is limited in publicly available literature, the structural motifs present in the molecule, particularly the 3,4-dimethoxyphenyl groups, are found in a variety of biologically active compounds. This suggests potential therapeutic activities.

Anti-inflammatory and Analgesic Potential

Several studies have reported the anti-inflammatory and analgesic properties of acetamide derivatives.[5][6] The presence of the 3,4-dimethoxyphenyl moiety is a common feature in compounds exhibiting these effects. For instance, derivatives of 3,4-dimethoxy cinnamic acid have shown significant anti-inflammatory and antioxidant activities.[7] It is hypothesized that the anti-inflammatory action may be mediated through the inhibition of cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.

Potential as a Calcium Channel Blocker

The 3,4-dimethoxyphenethylamine scaffold is a core component of verapamil, a well-known L-type calcium channel blocker. Research on verapamil derivatives containing the 3,4-dimethoxyphenethyl group has demonstrated their ability to interact with and block calcium channels.[8] This suggests that 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide may also exhibit calcium channel modulating properties, which could contribute to its potential cardiovascular and smooth muscle relaxant effects.

Caption: Hypothesized mechanism of action.

Applications in Drug Development and Research

The structural and potential pharmacological properties of 2-(3,4-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide make it an attractive candidate for further investigation in several areas:

-

Lead Compound for Novel Therapeutics: Its potential anti-inflammatory and analgesic properties warrant further investigation and optimization for the development of new drugs for pain and inflammation management.

-

Pharmacological Probe: As a potential calcium channel blocker, it could be used as a tool to study the structure and function of these important ion channels.

-

Reference Standard: Given its identification as an impurity in Papaverine, it serves as a critical reference standard for quality control and impurity profiling in the pharmaceutical manufacturing of this established drug.[1]

Conclusion

2-(3,4-Dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a compound with a well-defined chemical structure and accessible synthetic routes. While direct and extensive pharmacological data for this specific molecule remains to be fully elucidated in the public domain, its structural relationship to known bioactive compounds, particularly those with anti-inflammatory, analgesic, and calcium channel blocking activities, provides a strong rationale for its continued investigation. This technical guide has synthesized the available information to provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this and related acetamide derivatives. Further in-depth biological evaluation is necessary to fully uncover its mechanism of action and validate its potential as a novel therapeutic agent.

References

- PubChem. N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.

- Mannhold, R., et al. (1988). Studies on Ca2+ Channel Antagonists. 5-[(3,4-Dimethoxyphenethyl)methylamino]-2-(3,4-dimethoxyphenyl)-2- Isopropylpentyl Isothiocyanate, a Chemoaffinity Ligand Derived From Verapamil. Journal of Medicinal Chemistry, 31(8), 1516-1525.

- NIH. N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide.

- NIH. N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide.

- IUCr. N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide.

- SIELC Technologies. N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.

- Google Patents. CN103664681A - Preparation method of N-[2-(3,4-dimethoxy phenyl)-2-oxo-ethyl]-2-(3,4,5-trimethoxy phenyl) acetamide.

- Wikipedia. 3,4-Dimethoxyphenethylamine.

- Rani, P., et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy)

- Kaplancikli, Z. A., et al. (2012). Synthesis and analgesic activity of some acetamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 275-280.

- Srujana, K., et al. (2022). Synthesis, in-vitro antioxidant and anti-inflammatory properties of novel amide derivatives of substituted 2-aminothiophenes and 3,4-dimethoxy cinnamic acid. Journal of Applied Pharmaceutical Science, 12(1), 136-145.

Sources

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. CN103664681A - Preparation method of N-[2-(3,4-dimethoxy phenyl)-2-oxo-ethyl]-2-(3,4,5-trimethoxy phenyl) acetamide - Google Patents [patents.google.com]

- 3. N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US3052682A - Simplified process of preparing pure papaverine from crude papaverine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Studies on Ca2+ channel antagonists. 5-[(3,4-Dimethoxyphenethyl)methylamino]-2-(3,4-dimethoxyphenyl)-2- isopropylpentyl isothiocyanate, a chemoaffinity ligand derived from verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3,4-Dimethoxyphenyl)acetamide: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 2-(3,4-Dimethoxyphenyl)acetamide, a key intermediate in synthetic organic chemistry, particularly in the synthesis of isoquinoline alkaloids and pharmacologically active molecules. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, analytical characterization, and significant applications.

Core Molecular Attributes

This compound, also known as homoveratrylamide, is a crucial building block in organic synthesis. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₃NO₃ | [1] |

| Molecular Weight | 195.21 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 5663-56-9 | [1] |

| Canonical SMILES | COC1=C(C=C(C=C1)CC(=O)N)OC | [1] |

| Appearance | Varies; can be a crystalline solid | |

| Solubility | Soluble in various organic solvents |

Synthesis of this compound

The synthesis of this compound can be approached through several established methods in organic chemistry. A common and effective route is the amidation of 3,4-dimethoxyphenylacetic acid. Another plausible method is the Willgerodt-Kindler reaction starting from 3,4-dimethoxyacetophenone.

Amidation of 3,4-Dimethoxyphenylacetic Acid

This is a straightforward and widely used method for forming the amide bond.

Reaction Scheme:

Sources

The Multifaceted Biological Activities of 2-(3,4-Dimethoxyphenyl)acetamide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Prominence of the 2-(3,4-Dimethoxyphenyl)acetamide Scaffold in Medicinal Chemistry

The this compound moiety is a privileged scaffold in medicinal chemistry, forming the structural core of a diverse range of biologically active compounds. This structural motif, characterized by a dimethoxy-substituted phenyl ring linked to an acetamide group, is a key pharmacophore that imparts favorable pharmacokinetic and pharmacodynamic properties. Its presence in numerous synthetic and naturally inspired molecules underscores its significance as a versatile template for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the multifaceted biological activities of this compound derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their therapeutic potential, mechanisms of action, and the experimental methodologies used for their evaluation.

Anticonvulsant Activity: Targeting Neuronal Excitability

Derivatives of this compound have emerged as a promising class of anticonvulsant agents. The core hypothesis driving their development is the modulation of neuronal ion channels and neurotransmitter systems to quell the aberrant electrical activity characteristic of epileptic seizures.

Mechanism of Action: A Multi-Target Approach

The anticonvulsant effects of these derivatives are often attributed to their ability to interact with key players in neuronal signaling. While the precise mechanisms can vary depending on the specific substitutions on the core scaffold, two primary pathways are frequently implicated:

-

Modulation of Voltage-Gated Sodium Channels: A common mechanism for many antiepileptic drugs is the blockade of voltage-gated sodium channels.[1] These channels are crucial for the initiation and propagation of action potentials. By stabilizing the inactivated state of these channels, this compound derivatives can reduce the repetitive firing of neurons, a hallmark of seizure activity.[1][2]

-

Enhancement of GABAergic Neurotransmission: Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[1] Some acetamide derivatives have been shown to enhance GABA-mediated inhibition, either by directly acting on GABAA receptors or by influencing GABA metabolism or reuptake.[2][3] This leads to a dampening of neuronal excitability and an increased seizure threshold.

The following diagram illustrates the proposed anticonvulsant mechanism of action:

Caption: Proposed Anticonvulsant Mechanism of Action.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that modifications to the N-phenyl and the piperazine moieties of related acetamide derivatives significantly influence their anticonvulsant potency. For instance, the presence of a 3-(trifluoromethyl)anilide group has been associated with enhanced activity in the maximal electroshock (MES) seizure model.[4] This suggests that electronic and steric factors play a crucial role in the interaction with the biological target.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.

Materials:

-

Male ICR mice (18-25 g)

-

Corneal electrodes

-

Electroshock apparatus

-

Test compound solution (e.g., in 0.5% methylcellulose)

-

Vehicle control

-

Positive control (e.g., Phenytoin)

Procedure:

-

Administer the test compound intraperitoneally (i.p.) or orally (p.o.) to a group of mice.

-

Administer the vehicle and positive control to separate groups of mice.

-

After a predetermined time (e.g., 30 or 60 minutes), apply a corneal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s).

-

Observe the mice for the presence or absence of a tonic hind limb extension seizure.

-

The absence of the tonic hind limb extension is considered as the endpoint for protection.

-

Calculate the percentage of protected animals in each group.

-

Determine the median effective dose (ED50), which is the dose that protects 50% of the animals from the seizure.[5]

Anticancer Activity: Targeting Cell Proliferation and Survival

The this compound scaffold has also been explored for its potential in cancer therapy. Derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting their ability to interfere with critical cellular processes required for tumor growth.

Mechanism of Action: Disruption of the Cytoskeleton

A prominent mechanism of action for the anticancer activity of these compounds is the inhibition of tubulin polymerization.[6] Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.

By binding to the colchicine-binding site on β-tubulin, these derivatives can prevent the polymerization of tubulin into microtubules.[7][8] This disruption of microtubule dynamics leads to:

-

Mitotic Arrest: Cells are unable to form a functional mitotic spindle, leading to an arrest in the G2/M phase of the cell cycle.[8]

-

Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, resulting in programmed cell death.

The following diagram illustrates the tubulin polymerization inhibition pathway:

Caption: Anticancer Mechanism via Tubulin Inhibition.

Data on Anticancer Activity

The cytotoxic activity of these derivatives is typically evaluated using in vitro cell viability assays, such as the MTT assay. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify their potency.

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

| N-(Aryl Substituted) Acetamide Derivative | PANC-1 (Pancreatic) | 4.6 | [9] |

| N-(Aryl Substituted) Acetamide Derivative | HepG2 (Liver) | 2.2 | [9] |

| N-(Aryl Substituted) Acetamide Derivative | MCF7 (Breast) | 15.5 | [9] |

| Thiazole-2-acetamide Derivative | Various | 2.00 - 8.33 | [6] |

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HT-29)

-

96-well plates

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound solutions in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[10]

Antimicrobial Activity: Combating Pathogenic Microbes

The this compound scaffold has also been investigated for its antimicrobial properties against a range of bacteria and fungi. The mechanism of action is often linked to the disruption of essential cellular processes in microorganisms.

Mechanism of Action: Targeting Microbial Integrity

The antimicrobial effects of these derivatives can be attributed to several potential mechanisms:

-

Inhibition of Cell Wall Synthesis: Some compounds may interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.

-

Disruption of Membrane Function: Alteration of the microbial cell membrane permeability can lead to the leakage of essential intracellular components and cell death.

-

Inhibition of Biofilm Formation: Biofilms are structured communities of microorganisms that are notoriously resistant to antibiotics. Some derivatives have shown the ability to inhibit biofilm formation, making the bacteria more susceptible to treatment.[11]

Structure-Activity Relationship (SAR) Insights

The antimicrobial activity is highly dependent on the nature of the substituents on the acetamide and phenyl rings. For example, the introduction of chloro substituents on the benzene ring has been shown to enhance antibacterial and antifungal activity.[12] The presence of nitroaromatic groups can also contribute to cytotoxicity against microbes through the generation of reactive oxygen species.[12]

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[11]

Materials:

-

Bacterial or fungal strains

-

96-well microtiter plates

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Test compound solutions

-

Positive control antibiotic (e.g., amikacin, fluconazole)

-

Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

Procedure:

-

Perform serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

-

Inoculate each well with the standardized microbial suspension.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11]

Anti-inflammatory and Antioxidant Activities: Modulating Oxidative Stress and Inflammation

Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Derivatives of this compound have demonstrated potential as anti-inflammatory and antioxidant agents.

Mechanism of Action: Scavenging Reactive Species and Inhibiting Inflammatory Mediators

The dual anti-inflammatory and antioxidant activities of these compounds are likely due to:

-

Radical Scavenging: The dimethoxyphenyl moiety can act as an electron donor, enabling the molecule to scavenge free radicals such as reactive oxygen species (ROS) and reactive nitrogen species (RNS).[13]

-

Inhibition of Pro-inflammatory Enzymes and Cytokines: Some derivatives can inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and reduce the expression of inflammatory cytokines.[13][14] For instance, they can decrease ROS production in stimulated macrophages.[13]

The following diagram outlines the anti-inflammatory and antioxidant workflow:

Caption: Anti-inflammatory & Antioxidant Workflow.

Experimental Protocol: Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

J774.A1 macrophage cell line

-

96-well plates

-

DMEM with 10% FBS

-

Lipopolysaccharide (LPS)

-

Test compound solutions

-

Griess reagent (for nitrite determination)

-

Sodium nitrite standard curve

Procedure:

-

Seed J774.A1 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.[13]

Conclusion and Future Perspectives

The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The derivatives discussed in this guide exhibit a remarkable breadth of biological activities, including anticonvulsant, anticancer, antimicrobial, and anti-inflammatory effects. The modular nature of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties to enhance potency and selectivity for specific biological targets.

Future research in this area should focus on several key aspects:

-

Elucidation of Precise Mechanisms of Action: While significant progress has been made, the exact molecular targets for many of these derivatives remain to be fully characterized. Advanced techniques such as proteomics, transcriptomics, and structural biology will be invaluable in this endeavor.

-

Optimization of Pharmacokinetic Properties: In vivo studies are crucial to assess the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. Modifications to the core scaffold can be strategically employed to improve bioavailability and metabolic stability.

-

Development of Combination Therapies: The multi-target nature of some of these derivatives suggests their potential use in combination with existing drugs to achieve synergistic effects and overcome drug resistance.

-

Exploration of New Therapeutic Areas: The diverse biological activities of this scaffold warrant its investigation in other disease contexts, such as neurodegenerative disorders and metabolic diseases.

References

- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflamm

- Synthesis, characterization and antimicrobial activity of some new 2,2′-dinitrodiphenylmethane deriv

- N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.

- Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)

- Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)

- Synthesis and anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs.

- Design, Synthesis, Anti-cancer Screening, Mechanistic, and Molecular Modeling Studies of N-(3-methoxyphenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl) Acetamide.

- Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymeriz

- Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k).

- N-[2-(3,4-Dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide.

- Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol.

- Design and synthesis of some novel 2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)-N-(4-(substituted)phenyl)

- Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isol

- Synthesis, Characterization and Biological Evaluation of 2-[(2'-ethyl-4'-oxoquinazolin-3'-yl]amino-N-aryl acetamide deriv

- Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflamm

- 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymeriz

- Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide.

- Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.

- Mechanisms of action of antiepileptic drugs.

- Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides.

- Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)

- Mechanism of Anti-seizure Medications and Emerging Trends in Epilepsy Tre

- N-(3,4-Difluorophenyl)-2-(3,4-dimethoxyphenyl)acetamide.

- Substituted 2-(3',4',5'-trimethoxybenzoyl)

- Mechanisms of action of antiepileptic drugs.

- Recent approaches on Tubulin Polymeriz

- Discovery and optimization of 3,4,5-trimethoxyphenyl substituted triazolylthioacetamides as potent tubulin polymeriz

- ANALGESIC AND ANTI-INFLAMMATORY ACTIVITIES OF 2-PHENYL (6, 8-DISUBSTITUTED 3,4-DIHYDRO-4-OXOQUINAZLIN-3-YCL) ACETO ACETAMIDES AND THEIR ß (4-SUBSTITUTED PHENYL) AZO ANALOGS.

- SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)

- Diverse Mechanisms of Antiepileptic Drugs in the Development Pipeline.

- Targeting Drug Resistance in Cancer: Dimethoxycurcumin as a Functional Antioxidant Targeting ABCC3.

- Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents.

- Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)

- Antiepileptic Drug Combinations for Epilepsy: Mechanisms, Clinical Str

- Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling.

- Antimicrobial N

- N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA)

- Organic Compounds with Biological Activity.

Sources

- 1. epilepsysociety.org.uk [epilepsysociety.org.uk]

- 2. Synthesis and anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 4. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Substituted 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene derivatives as potent tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential of Dimethoxyphenyl Acetamides

This in-depth technical guide explores the burgeoning field of dimethoxyphenyl acetamides, a class of organic compounds demonstrating a remarkable breadth of biological activities. For researchers, medicinal chemists, and drug development professionals, this document serves as a foundational resource, synthesizing current knowledge and illuminating future pathways for therapeutic innovation. We will delve into the core chemistry, synthesis, and diverse pharmacological applications of these promising molecules, with a focus on the causal relationships between chemical structure and biological function.

Part 1: The Dimethoxyphenyl Acetamide Scaffold: A Privileged Structure in Medicinal Chemistry

The dimethoxyphenyl acetamide core consists of one or more dimethoxy-substituted phenyl rings linked to an acetamide group. This seemingly simple scaffold is, in fact, a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, diverse biological targets, thereby exhibiting a wide range of therapeutic effects. The precise positioning of the methoxy groups on the phenyl ring (e.g., 3,4-, 2,5-, or 2,4-dimethoxy) and the nature of the substituents on the acetamide nitrogen are critical determinants of the molecule's biological activity.

The presence of methoxy groups can influence the molecule's lipophilicity, electronic properties, and metabolic stability. Furthermore, the amide bond provides a key hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules such as enzymes and receptors.

Part 2: Synthesis and Characterization: Building the Molecular Tools

The synthesis of dimethoxyphenyl acetamides is generally straightforward, with the most common approach being the formation of an amide bond between a substituted phenethylamine and a substituted phenylacetic acid or its activated derivative.

General Retrosynthetic Strategy

A common retrosynthetic analysis involves disconnecting the amide bond, leading to two primary synthons: a dimethoxyphenethylamine and a dimethoxyphenylacetic acid.[1] This approach is highly feasible due to the commercial availability of a variety of substituted starting materials.[1]

Caption: Retrosynthetic analysis of dimethoxyphenyl acetamides.

Detailed Experimental Protocol: Synthesis of N-(3,4-Dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide

This protocol describes a standard procedure for the synthesis of a representative dimethoxyphenyl acetamide.

Materials:

-

3,4-Dimethoxyphenethylamine

-

3,4-Dimethoxyphenylacetyl chloride

-

Dichloromethane (DCM) or Chloroform

-

A suitable base (e.g., triethylamine or pyridine)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Dissolve 3,4-dimethoxyphenethylamine in an appropriate organic solvent such as dichloromethane or chloroform under an inert atmosphere.[2]

-

Add a base, such as triethylamine, to the solution to act as an acid scavenger.

-

Slowly add a solution of 3,4-dimethoxyphenylacetyl chloride in the same solvent to the reaction mixture at a controlled temperature (typically 0 °C to room temperature).

-

Stir the reaction mixture for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a dilute aqueous acid solution.

-

Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography to yield the pure N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.[2]

Self-Validation: The purity and identity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS).[3]

Part 3: A Spectrum of Therapeutic Applications